An In-depth Technical Guide to 2-Butoxy-5-nitrobenzamide (CAS: 24576-14-5): A Foundational Document for Researchers
An In-depth Technical Guide to 2-Butoxy-5-nitrobenzamide (CAS: 24576-14-5): A Foundational Document for Researchers
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical compound 2-butoxy-5-nitrobenzamide. Given the limited publicly available data on this specific molecule, this document provides a foundational understanding by integrating established information with inferred potential applications based on the well-documented activities of structurally related nitrobenzamide and substituted benzamide analogs.
Part 1: Core Chemical Identity and Physicochemical Properties
2-Butoxy-5-nitrobenzamide is a benzamide derivative characterized by a butoxy group at the 2-position and a nitro group at the 5-position of the benzene ring.[1] These substitutions are anticipated to significantly influence its chemical reactivity, solubility, and biological activity.
Chemical Structure and Properties
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Chemical Name: 2-butoxy-5-nitrobenzamide[1]
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CAS Number: 24576-14-5[1]
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Molecular Formula: C₁₁H₁₄N₂O₄[1]
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Molecular Weight: 238.24 g/mol [1]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2-Butoxy-5-nitrobenzamide
| Property | Value | Source |
| Melting Point | 126 °C (recrystallized from ethanol) | [1] |
| Polar Surface Area (PSA) | 98.14 Ų | [1] |
| LogP | 3.096 | [1] |
The presence of the nitro group, a strong electron-withdrawing group, is known to influence the physicochemical and pharmacological properties of molecules.[2] The butoxy group, being lipophilic, is expected to enhance the compound's ability to cross cellular membranes.
Part 2: Synthesis and Characterization
The synthesis of 2-butoxy-5-nitrobenzamide can be achieved through nucleophilic aromatic substitution.
Synthetic Pathway
A plausible and documented synthetic route involves the reaction of 2-chloro-5-nitrobenzamide with butan-1-ol in the presence of a base and a phase-transfer catalyst.[1]
Caption: Hypothesized mechanism of action via PARP inhibition.
Inferred Anti-inflammatory Activity
Certain nitro-substituted benzamide derivatives have demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in macrophages. [3]Molecular docking studies have suggested that these compounds can bind to inducible nitric oxide synthase (iNOS). [3]
Inferred Neuroleptic Potential
Substituted benzamides are a well-established class of compounds with neuroleptic activity, often acting as antagonists at dopamine D2 and serotonin 5-HT2 receptors. [4][5][6]The specific substitutions on the benzamide ring are crucial for receptor affinity and selectivity.
Part 4: Proposed Experimental Workflows for Investigation
To validate the inferred biological activities, the following experimental workflows are proposed.
Caption: Proposed workflow for biological evaluation.
Part 5: Safety and Handling
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Handling: Use in a well-ventilated area. Avoid breathing dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [7]* Storage: Store in a tightly closed container in a cool, dry place.
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Toxicity: Nitroaromatic compounds can be toxic and may cause skin and eye irritation. [8][9][10][11]Harmful if swallowed. [10]
Part 6: Conclusion
2-Butoxy-5-nitrobenzamide is a chemical compound with a clear synthetic route and defined physicochemical properties. While direct biological data is limited, its structural features suggest potential for investigation in oncology, inflammation, and neuroscience. This guide provides a crucial starting point for researchers to design and execute studies to elucidate the therapeutic potential of this molecule. The proposed experimental workflows offer a roadmap for a systematic evaluation of its bioactivity. As with any novel compound, all handling and experimental procedures should be conducted with appropriate safety precautions.
References
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